Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate
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Description
Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate is a useful research compound. Its molecular formula is C19H20N4O2 and its molecular weight is 336.395. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound's analogs have been a focus of synthesis and structural analysis. A related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, was successfully synthesized, with its structure determined by various spectroscopic methods, proposing a reaction mechanism for its formation (Zhou et al., 2008). Additionally, the synthesis of nicotinate esters from 3-cyanopyridones demonstrates a convenient method for producing alkyl-substituted ethyl nicotinates, highlighting the versatility of nicotinic acid derivatives in chemical synthesis (Paine, 1987).
Antiprotozoal Activity
Nicotinic acid derivatives, including those structurally similar to methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate, have been evaluated for antiprotozoal activity. A study on aza-analogues of furamidine showcased significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum, indicating potential therapeutic applications (Ismail et al., 2003).
Antimicrobial Property
Research into 1,3,4-oxadiazolines bearing the 6-methylpyridine moiety, derived from 6-methyl nicotinate, demonstrated antimicrobial and antioxidant activities. This suggests that structural analogs of this compound could serve as potential antimicrobial agents (Shyma et al., 2013).
Biological Activity and Synthesis
The synthesis of 4-amino-5-cyano-6-alkylamino pyridine derivatives from cyano-3-alkylamino-3-amino acrylonitriles has been reported, indicating these compounds possess fungicidal and herbicidal activities. This underscores the potential of this compound and its derivatives for agricultural applications (Liu et al., 2015).
Properties
IUPAC Name |
methyl 5-cyano-2-methyl-6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-14-17(19(24)25-2)12-15(13-20)18(21-14)23-10-8-22(9-11-23)16-6-4-3-5-7-16/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEMGNHHKSDFQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CCN(CC2)C3=CC=CC=C3)C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.